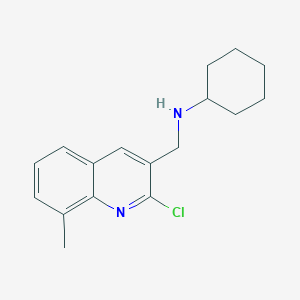

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine typically involves the reaction of 2-chloro-8-methylquinoline with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

化学反应分析

Types of Reactions

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

科学研究应用

Pharmaceutical Development

The compound's structure suggests it could serve as a lead compound for developing new pharmaceuticals. Its quinoline ring system, substituted with chloro and methyl groups, indicates potential interactions with various biological targets. The presence of a cyclohexylamine moiety enhances its pharmacological profile, making it suitable for further exploration in drug design and optimization.

Potential Biological Targets

Research indicates that compounds similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine can interact with several biological targets, including:

- Enzymes involved in metabolic processes.

- Receptors that mediate cellular responses.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help assess the biological activity spectrum based on structural features, guiding the development of derivatives with enhanced efficacy.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties . Studies suggest that this compound could exhibit similar effects, potentially inhibiting the growth of various pathogens. The specific mechanisms may involve disrupting cellular functions or inhibiting vital enzymatic pathways in microorganisms.

Anticancer Potential

The anticancer potential of quinoline derivatives is well-documented. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Oxidative stress modulation : Altering the balance between reactive oxygen species and antioxidants within cancer cells.

Research has indicated that some derivatives can effectively inhibit cancer cell lines, suggesting that this compound may also possess similar properties .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds reveal insights into how modifications can enhance efficacy or reduce toxicity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial |

| 8-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer |

| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |

| 2-Chloroquinoline | Chloro-substituted quinoline | Antiviral |

The unique combination of chloro and methyl substitutions along with the cyclohexylamine component sets this compound apart from others, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted various applications of related quinoline compounds:

- Antimalarial Activity : A study found that trisubstituted quinolines exhibited excellent inhibition against Plasmodium falciparum, suggesting that derivatives of this compound could be explored for similar antimalarial properties .

- Cancer Cell Inhibition : Research demonstrated that certain quinoline derivatives showed significant cytotoxicity against human cancer cell lines, indicating a potential pathway for developing anticancer therapies based on this compound .

- Multicomponent Reactions : The use of multicomponent reactions has been explored to synthesize biologically active molecules efficiently, showcasing the versatility of synthetic strategies applicable to this compound .

作用机制

The mechanism of action of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(2-Chloro-8-methyl-quinolin-3-yl)methanol: This compound shares a similar quinoline core but differs in the functional group attached to the quinoline ring.

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine: This compound has a similar structure but includes a methoxy-benzyl group instead of a cyclohexyl group.

Uniqueness

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

生物活性

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine is a compound belonging to the quinoline family, known for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer effects. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

- Molecular Formula : C17H21ClN2

- Molar Mass : 288.82 g/mol

- Density : 1.16 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may act by binding to specific enzymes or receptors, modulating their functions and leading to various therapeutic effects. The detailed mechanisms are still under investigation, but preliminary studies suggest multiple pathways may be involved.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antiviral Properties

Preliminary studies suggest that quinoline derivatives can inhibit viral replication. While specific data on this compound is limited, similar compounds have shown efficacy against viruses such as influenza and HIV. Further research is required to elucidate the antiviral mechanisms and efficacy of this compound.

Anticancer Potential

The anticancer properties of quinoline derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells. Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound has an EC50 value ranging from 4.64 to 146.15 μg/mL against different cancer cell lines, indicating varying levels of effectiveness depending on the specific type of cancer.

Research Applications

This compound serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features allow for modifications that can enhance biological activity or target specific diseases more effectively.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, and what key intermediates are involved?

- Methodology : The compound is typically synthesized via a reductive amination approach. A critical intermediate is 2-chloro-8-methyl-3-formylquinoline , generated using Vilsmeier-Haack formylation (chlorination and formylation in one step via POCl₃/DMF) . The aldehyde intermediate is then condensed with cyclohexylamine, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 6 to stabilize the imine intermediate .

- Key Intermediates :

| Step | Intermediate | Role |

|---|---|---|

| 1 | 2-Chloro-8-methylquinoline | Core quinoline scaffold |

| 2 | 2-Chloro-8-methyl-3-formylquinoline | Aldehyde for imine formation |

| 3 | Imine intermediate (Schiff base) | Precursor for reductive amination |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- NMR Analysis : ¹H/¹³C NMR resolves the quinoline backbone (e.g., aromatic protons at δ 7.5–8.5 ppm) and cyclohexylamine substituents (e.g., cyclohexyl CH₂ at δ 1.2–2.0 ppm). The methyl group at C8 appears as a singlet (~δ 2.5 ppm) .

- X-ray Crystallography : Confirms planar quinoline geometry (rms deviation <0.04 Å) and dihedral angles between substituents (e.g., 70.22° between quinoline and methoxyphenyl in analogs). Hydrogen-bonding networks (N–H⋯N) stabilize crystal packing .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as over-alkylation or byproduct formation?

- Optimized Conditions : Use NaBH₃CN instead of LiAlH₄ for selective reduction of imines to amines, minimizing over-reduction . Control pH (~6) to avoid hydrolysis of intermediates.

- Byproduct Analysis : Monitor reactions via TLC/HPLC to detect common side products like dimerized quinoline derivatives or unreacted aldehydes . Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can computational modeling predict the compound’s reactivity and stability in different environments?

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Docking Studies : Model interactions with biological targets (e.g., PI3Kδ inhibitors) using software like AutoDock. Prioritize derivatives with high binding affinity for in vitro validation .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .

- Meta-Analysis : Compare structural analogs (e.g., 2-chloro vs. 2-fluoro substitutions) to isolate substituent effects. Cross-reference synthetic protocols to identify variable factors (e.g., reaction time, purity) .

Q. Methodological Tables

Table 1: Comparison of Synthetic Methods

Table 2: Computational Parameters for Stability Prediction

| Parameter | Value | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Indicates susceptibility to oxidation |

| LUMO (eV) | -1.8 | Predicts electron-accepting capacity |

| LogP | 3.5 | Estimates membrane permeability |

属性

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2/c1-12-6-5-7-13-10-14(17(18)20-16(12)13)11-19-15-8-3-2-4-9-15/h5-7,10,15,19H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAREIXBDJCHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。